molecular formula C19H22N4O5 B11184972 ethyl 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11184972
M. Wt: 386.4 g/mol
InChI Key: HELNISJHYJZCBH-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The specific structure of this compound includes a pyridopyridazine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the pyridopyridazine core followed by the introduction of the ethyl ester and the methoxyphenylcarbamoyl groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher efficiency and lower costs.

Chemical Reactions Analysis

ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 2-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit various biological activities.

    Pyridazine derivatives: These compounds share the pyridazine core and are studied for their potential therapeutic applications.

    Carbamoyl derivatives: These compounds contain the carbamoyl functional group and are used in various chemical and biological studies.

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[2-(2-methoxyanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C19H22N4O5/c1-3-28-19(26)22-9-8-14-13(11-22)10-18(25)23(21-14)12-17(24)20-15-6-4-5-7-16(15)27-2/h4-7,10H,3,8-9,11-12H2,1-2H3,(H,20,24)

InChI Key

HELNISJHYJZCBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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